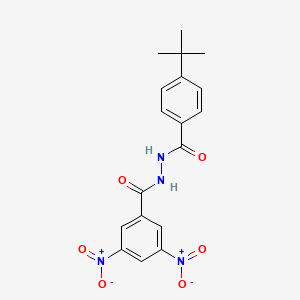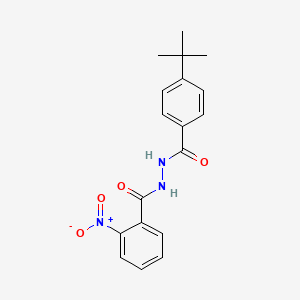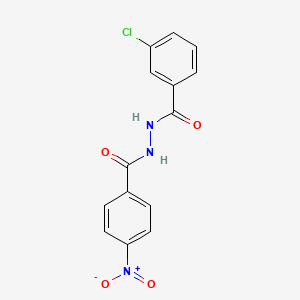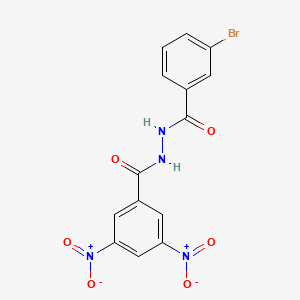
N'-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide
Overview
Description
N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide is an organic compound characterized by the presence of bromine, nitro, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide typically involves the reaction of 3-bromobenzoyl chloride with 3,5-dinitrobenzohydrazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction being carried out in large reactors. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water, with the addition of a base to facilitate the reaction.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used. The reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are carried out in acidic or basic media, depending on the specific oxidizing agent used.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives with various functional groups replacing the bromine atom.
Reduction Reactions: Products include amino derivatives of the original compound.
Oxidation Reactions: Products include azides or other oxidized derivatives of the hydrazide group.
Scientific Research Applications
N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted benzoyl derivatives.
Biology: Investigated for its potential as an antibacterial and antifungal agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide involves its interaction with biological molecules, particularly enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The nitro groups can also participate in redox reactions, generating reactive oxygen species that can cause oxidative damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromobenzoyl)-α-aminoacrylic acid 2-(dimethylamino) ethylamide
- L-Proline, N-(3-bromobenzoyl)-, ethyl ester
- Penta-3-bromobenzoyl-α-D-galactopyranose
Uniqueness
N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O6/c15-10-3-1-2-8(4-10)13(20)16-17-14(21)9-5-11(18(22)23)7-12(6-9)19(24)25/h1-7H,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMUPNBJILJLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


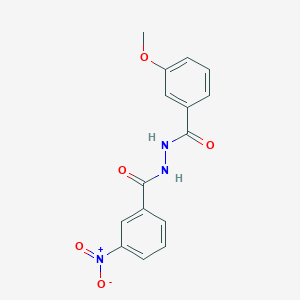
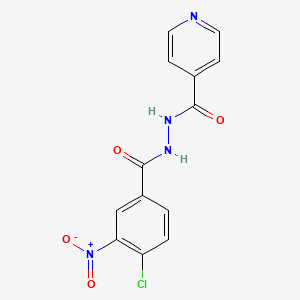
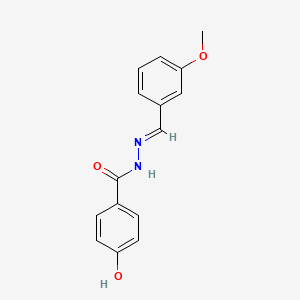
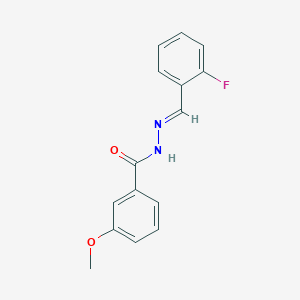

![N-[(Z)-1-thiophen-2-ylethylideneamino]octanamide](/img/structure/B3842186.png)
![N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842193.png)
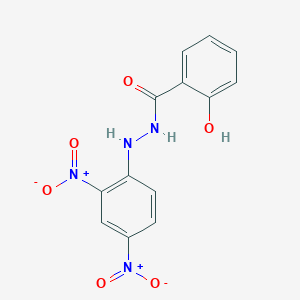
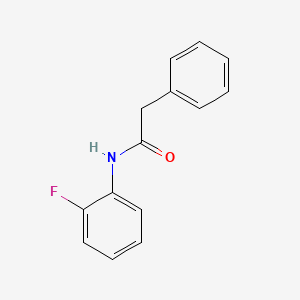
![2-AMINO-N'-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3842213.png)
![N'-[(naphthalen-2-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842223.png)
